Bis(3,5-dibromophenyl)ethyne

Übersicht

Beschreibung

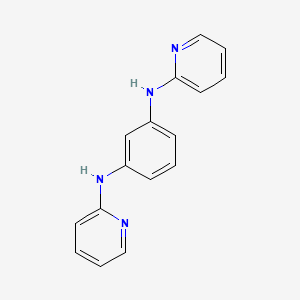

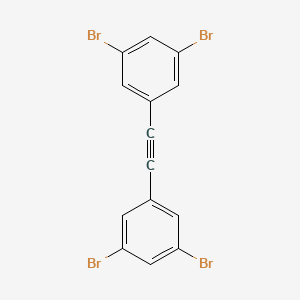

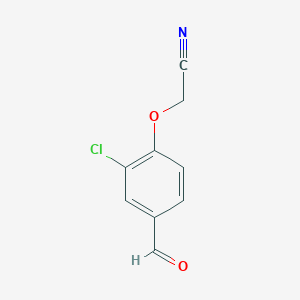

Bis(3,5-dibromophenyl)ethyne, also known as DBPE, is a chemical compound with the molecular formula C16H8Br4. It is a member of the polybrominated diphenyl ethyne (PBDE) family, which are widely used as flame retardants in various products. DBPE is of particular interest due to its unique structure and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Fluorinated Ethynes

Bis(trifluoromethylthio)ethyne, a fluorinated analogue of Bis(3,5-dibromophenyl)ethyne, has been studied for its potential in synthesizing unsaturated ring systems. These compounds are characterized using NMR, IR, and mass spectroscopy techniques (Haas & Krächter, 1985).

Optical and Electrical Properties

Bis(4-(phenylethynyl)phenyl)ethynes, closely related to Bis(3,5-dibromophenyl)ethyne, demonstrate potential as organic field-effect transistors. These compounds exhibit p-type transistor operation and have been characterized for their hole mobilities (Oyamada et al., 2006).

Crystallographic Analysis

The crystal structures of certain ethynylbenzene complexes, which are structurally similar to Bis(3,5-dibromophenyl)ethyne, have been determined. These studies offer insights into the arrangement of atoms and bonding in such compounds (Hoffert & Shores, 2011).

Photophysical Studies

Excited-State Dynamics

Research on bis[(porphinato)zinc(II)] compounds linked by ethyne bridges, similar to Bis(3,5-dibromophenyl)ethyne, has explored their singlet and triplet excited states. These studies contribute to understanding the photophysical properties of such conjugated systems (Rubtsov et al., 2003).

Optical Limiting and NLO Applications

show promise for applications in near-infrared (NIR) optical limiting and nonlinear optical (NLO) technologies. These compounds exhibit high oscillator strength and long-lived excited states, making them suitable for such applications (Duncan et al., 2010).

Materials Science and Chemistry

Conjugated Ethynylarene-Based Rigid Rods

Ethynylarene derivatives, structurally similar to Bis(3,5-dibromophenyl)ethyne, have been synthesized and characterized for their potential in materials science. Their thermal, optical, and phase behaviors are explored, providing valuable information for the development of advanced materials (Fasina et al., 2005).

Chemodosimeter for Fluoride Ion

Compounds derived from 3,5-dibromo-4,4-difluoro-8-(4-tolyl)-4-bora-3a,4a-diaza-s-indacene, related to Bis(3,5-dibromophenyl)ethyne, have been used as selective colorimetric and fluorescent chemodosimeters for fluoride ion. This application is significant in analytical chemistry for ion detection (Rao et al., 2010).

Polythiophene Conductivity

Novel polythiophenes, where bithiophene units are linked with ethynyl bridges similar to Bis(3,5-dibromophenyl)ethyne, demonstrate ambipolar behavior. These compounds are significant in the field of organic electronics, particularly in the context of their stability, luminescent, and electrochemical behavior (Krompiec et al., 2013).

Eigenschaften

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromophenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWWCNJVJQNSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C#CC2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60785341 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3,5-dibromophenyl)ethyne | |

CAS RN |

448895-60-1 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(3,5-dibromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60785341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dibromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328265.png)

![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)

![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)

![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)